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Introduction

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma
membrane monoamine transporter (PMAT), is a unique transporter with a distinct pH-
dependent activity and substrate specificity. Unlike other members of the ENT family, hENT4-
mediated transport of its primary substrate, adenosine, is significantly enhanced under acidic
conditions, a state often associated with pathological conditions such as ischemia and
inflammation. This makes hENT4 a compelling therapeutic target. hRENT4-IN-1 is a potent and
selective inhibitor of hENTA4, providing a valuable pharmacological tool for studying the
transporter's function and for the development of novel therapeutics.

These application notes provide detailed protocols for the culture of hENT4-expressing cells
and the execution of a radiolabeled nucleoside uptake assay to determine the inhibitory activity
of hENT4-IN-1.

Data Presentation
Inhibitor Activity and Selectivity
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Selectivity Selectivity
Compound  Target IC50 (nM) Reference
vs. hENT1 vs. hENT2

hENT4-IN-1

(Compound hENT4 74.4 ~80-fold ~20-fold [1]
30)

Dipyridamole hENT4 2800 - - [1]
Dipyridamole hENT1 - - - [2]
Dipyridamole hENT2 - - - [2]

Table 1: Inhibitory potency and selectivity of hENT4-IN-1 compared to the non-selective ENT
inhibitor dipyridamole.
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Caption: hENT4-mediated adenosine transport and inhibition by hENT4-IN-1.
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1. Cell Culture:
Seed PK15-hENT4 cells in a 96-well plate

!

2. Pre-incubation:
Incubate cells with varying concentrations of hENT4-IN-1

!

3. Substrate Addition:
Add [3H]adenosine to initiate uptake

!

4. Incubation:
Allow uptake to proceed for a defined time

!

5. Termination & Washing:
Stop the reaction and wash cells to remove extracellular substrate

!

6. Cell Lysis:
Lyse cells to release intracellular contents

!

7. Scintillation Counting:
Quantify intracellular [3H]adenosine

!

8. Data Analysis:
Calculate % inhibition and determine IC50

Click to download full resolution via product page

Caption: Experimental workflow for the hENT4 inhibition assay.

Experimental Protocols
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Cell Culture and Maintenance of PK15-hENT4 Cells

This protocol describes the routine culture and passaging of the porcine kidney epithelial cell
line, PK15, stably expressing human ENT4 (PK15-hENT4).

Materials:

e Complete Growth Medium:
o Eagle's Minimum Essential Medium (EMEM)
o 10% Fetal Bovine Serum (FBS)

o 1% Penicillin-Streptomycin (P/S)

Phosphate-Buffered Saline (PBS), sterile

0.25% Trypsin-EDTA

PK15-hENT4 cells

T-75 cell culture flasks

96-well cell culture plates

Humidified incubator (37°C, 5% CO2)

Procedure:

o Cell Thawing and Plating:

1. Rapidly thaw the cryovial of PK15-hENT4 cells in a 37°C water bath.

2. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed
complete growth medium.

3. Centrifuge at 200 x g for 5 minutes.
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4. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth
medium.

5. Transfer the cell suspension to a T-75 flask.

6. Incubate at 37°C in a 5% CO2 humidified incubator.

» Routine Maintenance and Passaging:

1. Observe the cells daily under a microscope. Cells should be passaged when they reach
80-90% confluency.

2. Aspirate the old medium from the flask.
3. Wash the cell monolayer once with 5-10 mL of sterile PBS.

4. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or
until the cells detach.

5. Add 8-10 mL of complete growth medium to inactivate the trypsin.
6. Gently pipette the cell suspension up and down to ensure a single-cell suspension.

7. Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75
flask containing fresh, pre-warmed complete growth medium.

8. Return the flask to the incubator.

hENT4 Inhibition Assay using [*H]Jadenosine

This protocol details the measurement of hENT4-mediated adenosine uptake and its inhibition
by hENT4-IN-1 in a 96-well plate format.

Materials:
e PK15-hENT4 cells

o Complete Growth Medium
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» Transport Buffer (pH 6.0):

120 mM NacCl

(¢]

[¢]

20 mM MES (2-(N-morpholino)ethanesulfonic acid)

3 mM KzHPOa

[¢]

10 mM Glucose

[e]

o

1 mM MgClz

1 mM CacClz

[¢]

o Adjust pH to 6.0 with NaOH
» [3H]adenosine (specific activity ~20-40 Ci/mmol)
e hENT4-IN-1
e DMSO (for dissolving hENT4-IN-1)
e Lysis Buffer: 1% SDS in water
 Scintillation cocktail (e.g., MicroScint™-20)
o 96-well cell culture plates (white, clear bottom for microscopy)
o Microplate scintillation counter
Procedure:
e Cell Plating:
1. Trypsinize and count PK15-hENT4 cells as described above.

2. Seed the cells into a 96-well plate at a density of 5 x 10# cells/well in 100 yL of complete
growth medium.
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3. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator, or until a confluent monolayer is
formed.

e Preparation of hENT4-IN-1 Dilutions:
1. Prepare a 10 mM stock solution of hENT4-IN-1 in DMSO. Store at -20°C.

2. On the day of the experiment, perform serial dilutions of the hENT4-IN-1 stock solution in
Transport Buffer (pH 6.0) to achieve the desired final concentrations for the assay. A
typical concentration range would be from 1 nM to 10 uM. Ensure the final DMSO
concentration in the assay does not exceed 0.1%.

e [3H]adenosine Uptake Assay:
1. Carefully aspirate the culture medium from the wells.
2. Wash the cell monolayers twice with 200 uL/well of pre-warmed Transport Buffer (pH 6.0).

3. Add 50 pL/well of Transport Buffer (pH 6.0) containing the different concentrations of
hENT4-IN-1 or vehicle (DMSO) for the control wells.

4. Pre-incubate the plate at room temperature for 15 minutes.

5. Prepare the substrate solution by diluting [3H]adenosine in Transport Buffer (pH 6.0) to a
final concentration of 0.2 uM.

6. Initiate the uptake by adding 50 pL/well of the [*H]adenosine solution. This will result in a
final volume of 100 pL/well.

7. Incubate the plate at room temperature for 2 minutes.

8. Terminate the transport by rapidly aspirating the solution and immediately washing the
wells three times with 200 pL/well of ice-cold Transport Buffer (pH 6.0).

9. After the final wash, aspirate all the buffer completely.

e Cell Lysis and Scintillation Counting:

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b611265?utm_src=pdf-body
https://www.benchchem.com/product/b611265?utm_src=pdf-body
https://www.benchchem.com/product/b611265?utm_src=pdf-body
https://www.benchchem.com/product/b611265?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. Add 100 pL/well of Lysis Buffer (1% SDS) to each well.

2. Incubate the plate on a plate shaker for 20-30 minutes at room temperature to ensure
complete cell lysis.

3. Add 150 pL/well of a suitable scintillation cocktail to each well.
4. Seal the plate and incubate in the dark for at least 1 hour before counting.

5. Measure the radioactivity in each well using a microplate scintillation counter. The counts
per minute (CPM) are directly proportional to the amount of intracellular [3H]adenosine.

Data Analysis for IC50 Determination

1. Calculation of Percent Inhibition:
» Total Uptake (Control): Average CPM from wells treated with vehicle (DMSO) only.

» Non-specific Uptake (optional but recommended): Average CPM from wells treated with a
high concentration of a non-selective inhibitor like dipyridamole (e.g., 100 uM) or from wells
with non-transfected PK15 cells.

o Specific Uptake (Control): Total Uptake - Non-specific Uptake.
o Uptake with Inhibitor: CPM from wells treated with hENT4-IN-1.

e Percent Inhibition (%) = [1 - (Uptake with Inhibitor - Non-specific Uptake) / (Specific Uptake)]
x 100

2. IC50 Determination:

» Plot the Percent Inhibition (%) on the Y-axis against the logarithm of the hENT4-IN-1
concentration on the X-axis.

o Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model
to fit the data. This can be performed using software such as GraphPad Prism, SigmaPlot, or
R.
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e The IC50 value is the concentration of hENT4-IN-1 that produces 50% of the maximal
inhibition.

Example Data and Calculation:

hENT4-IN-1 (nM) log [Inhibitor] Average CPM % Inhibition
0 (Control) - 15000 0

1 0 14500 3.3

10 1 12000 20.0

50 1.7 8000 46.7

100 2 5500 63.3

500 2.7 2000 86.7

1000 3 1500 90.0

10000 4 1400 90.7

Assuming a non-specific uptake of 1000 CPM.

By plotting this data and performing a non-linear regression, the IC50 value can be accurately
determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Measuring hENT4
Activity with hENT4-IN-1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611265#measuring-hent4-activity-with-hent4-in-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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